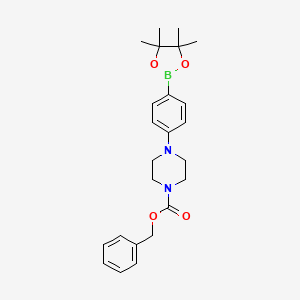

Benzyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31BN2O4/c1-23(2)24(3,4)31-25(30-23)20-10-12-21(13-11-20)26-14-16-27(17-15-26)22(28)29-18-19-8-6-5-7-9-19/h5-13H,14-18H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOHXVPNICYVOFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CCN(CC3)C(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675109 | |

| Record name | Benzyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150561-68-4 | |

| Record name | Phenylmethyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150561-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Benzyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate plays a significant role in biochemical reactions, particularly in the context of boronic acid derivatives. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can participate in Suzuki-Miyaura cross-coupling reactions, which are catalyzed by palladium complexes. The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes or proteins, leading to modifications in their activity.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of kinases and phosphatases, thereby affecting phosphorylation events that are crucial for signal transduction. Additionally, it can alter the expression levels of certain genes involved in metabolic pathways, leading to changes in cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the inhibition of specific enzymes by binding to their active sites. This binding can prevent the enzymes from catalyzing their respective reactions, leading to a decrease in their activity. Additionally, this compound can interact with DNA and RNA, influencing gene expression by modulating transcription and translation processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but can degrade over time when exposed to light or heat. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing certain metabolic pathways or improving cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic flux. For instance, it can influence the activity of enzymes involved in the glycolytic pathway, leading to changes in the levels of metabolites such as glucose and pyruvate. Additionally, it can affect the tricarboxylic acid (TCA) cycle, altering the production of ATP and other key metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate its localization to particular cellular compartments, where it can exert its effects. The compound’s distribution is influenced by factors such as its solubility, molecular weight, and affinity for transporters.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular respiration and energy production.

Biological Activity

Benzyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate is a compound that has drawn attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound's structure can be described as follows:

- Molecular Formula : CHBNO

- CAS Number : 1150561-68-4

- Molecular Weight : 382.43 g/mol

The biological activity of this compound is primarily attributed to its ability to act as a nucleus-targeting agent . The incorporation of the tetramethyl dioxaborolane moiety enhances its affinity for cellular components, facilitating the delivery of therapeutic agents directly to the nucleus. This targeting is crucial for increasing the efficacy of drugs while minimizing off-target effects .

1. Anticancer Activity

Research has indicated that compounds containing piperazine and boronate groups exhibit significant anticancer properties. The mechanism involves the inhibition of specific kinases that are often overexpressed in cancer cells. For instance, in vitro studies have shown that benzyl piperazine derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest .

2. Kinase Inhibition

The compound has been studied for its potential as a kinase inhibitor. Kinases play a pivotal role in cancer progression and drug resistance. Preliminary data suggest that this compound may selectively inhibit certain kinases associated with tumor growth .

3. Nuclear Targeting

The unique boronate group allows for enhanced nuclear localization through both passive diffusion and active transport mechanisms. This property has been leveraged to deliver other therapeutic agents into the nucleus effectively .

Case Studies

Several studies have evaluated the biological activity of similar compounds:

Q & A

Q. What are the optimized synthetic routes for Benzyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate?

The compound is typically synthesized via palladium-catalyzed Suzuki-Miyaura coupling, leveraging the boronic ester moiety for cross-coupling with aryl halides. Key steps include:

- Borylation : Introduction of the dioxaborolane group via reaction with bis(pinacolato)diboron under Pd catalysis .

- Piperazine functionalization : Coupling of benzyl piperazine-1-carboxylate with a boronate-substituted phenyl intermediate, often using DMF as a solvent at 50–60°C .

- Purification : Flash column chromatography (e.g., SiO₂, heptane:isopropyl acetate gradients) yields the product as a pale oil (57–91% yields) .

Critical parameters : Catalyst loading (Pd(PPh₃)₄ or Ir-based systems), solvent polarity, and temperature control to minimize side reactions.

Q. What analytical methods are essential for characterizing this compound?

Q. How is the boronate stability assessed under varying reaction conditions?

The dioxaborolane group is sensitive to hydrolysis and oxidation. Stability studies involve:

- pH-dependent hydrolysis : Monitor via ¹¹B NMR in aqueous/organic mixtures (e.g., THF/H₂O) to assess B-O bond integrity .

- Thermal stability : TGA/DSC analysis reveals decomposition thresholds (>150°C in inert atmospheres) .

- Compatibility with coupling conditions : Test Pd catalysts (e.g., PdCl₂(dppf)) in Suzuki reactions to ensure boronate survives cross-coupling .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

Enantiocontrol is critical for biomedical applications. Strategies include:

- Chiral auxiliaries : Use (S)- or (R)-configured starting materials (e.g., allylic acetates) in Ir-catalyzed amination (e.g., 93% ee achieved in structurally similar piperazines) .

- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) during coupling steps to induce axial chirality .

- Resolution techniques : Chiral SFC separates enantiomers post-synthesis (e.g., CHIRALPAK® columns) .

Data contradiction : Conflicting ee values (e.g., 90% vs. 94%) in similar compounds highlight ligand sensitivity. Resolution requires optimizing steric bulk and electronic effects of ligands .

Q. What role does the boronate group play in drug design and target engagement studies?

The boronate moiety enables:

- Protease inhibition : Forms reversible covalent bonds with serine residues (e.g., β-lactamase inhibitors) .

- PET tracer development : ¹⁸F- or ¹¹C-labeling via boronate-assisted isotope exchange .

- SAR studies : Modulate lipophilicity (cLogP ~3.5) and hydrogen-bonding capacity for CNS penetration .

Case study : In WDR5 degraders, analogous boronate-piperazines improve binding kinetics (KD < 50 nM) by enhancing hydrophobic interactions .

Q. How are computational methods applied to predict reactivity and regioselectivity in derivatives?

- DFT calculations : Model transition states for Suzuki coupling to predict regioselectivity (e.g., para vs. meta substitution) .

- MD simulations : Assess solvation effects on boronate stability in DMF vs. THF .

- Docking studies : Screen piperazine-boronate hybrids against kinase targets (e.g., EGFR T790M) to prioritize synthetic targets .

Validation : Cross-check computed activation energies (ΔG‡) with experimental yields (R² > 0.85 in Pd-catalyzed systems) .

Methodological Considerations

Q. How to resolve contradictions in reaction yields across synthetic protocols?

Discrepancies (e.g., 57% vs. 91% yields) arise from:

- Catalyst poisoning : Trace moisture or oxygen degrades Pd/Ir catalysts. Use rigorous inert atmosphere protocols .

- Substrate purity : Impurities in allylic acetates or boronate precursors reduce efficiency. Pre-purify via recrystallization .

- Chromatography losses : Optimize eluent polarity (e.g., heptane:EtOAc vs. heptane:IPA) to minimize product retention on SiO₂ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.